Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a benzylthio group, a nitrophenyl group, and a tetrahydropyrido[2,3-d]pyrimidine core
Preparation Methods
The synthesis of Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves multiple steps. One common synthetic route includes the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to achieve higher yields and efficiency.
Chemical Reactions Analysis
Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzyl group.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent, with studies indicating its efficacy against human lung and hepatocellular carcinoma cell lines.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets within cells. It has been shown to enhance the expression of the cell cycle inhibitor p21, leading to cell cycle arrest. Additionally, it induces apoptosis through the activation of caspase-3, a key enzyme in the apoptotic pathway . These actions contribute to its antitumor properties.
Comparison with Similar Compounds
Ethyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can be compared to other pyrido[2,3-d]pyrimidine derivatives and thiophene-containing compounds:
Pyrido[2,3-d]pyrimidine Derivatives: Compounds such as triazolopyrimidine derivatives have shown similar antitumor activities but differ in their specific molecular targets and pathways.
Thiophene Derivatives: Thiophene-containing compounds are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the thiophene moiety in this compound contributes to its unique biological profile.
Properties
Molecular Formula |
C24H22N4O5S |
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Molecular Weight |
478.5 g/mol |
IUPAC Name |
ethyl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H22N4O5S/c1-3-33-23(30)18-14(2)25-21-20(19(18)16-9-11-17(12-10-16)28(31)32)22(29)27-24(26-21)34-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,25,26,27,29) |
InChI Key |
YKCORAJKDQJRES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC(=N2)SCC4=CC=CC=C4)C |
Origin of Product |
United States |
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